![molecular formula C20H27NO5 B1409395 (2S,4S)-1-(tert-Butoxycarbonyl)-4-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-2-pyrrolidinecarboxylic aci CAS No. 1820575-82-3](/img/structure/B1409395.png)
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-2-pyrrolidinecarboxylic aci
Overview
Description
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-2-pyrrolidinecarboxylic aci is a useful research compound. Its molecular formula is C20H27NO5 and its molecular weight is 361.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-1-(tert-Butoxycarbonyl)-4-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-2-pyrrolidinecarboxylic aci suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-1-(tert-Butoxycarbonyl)-4-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-2-pyrrolidinecarboxylic aci including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivatives
- This compound is used in the synthesis of tetrahydroquinolines and tetrahydronaphthyridines via directed lithiation reactions, contributing to the development of new versatile quinoline ring nucleus synthesis (Reed, Rotchford, & Strickland, 1988).
- It's involved in asymmetric syntheses of piperidinedicarboxylic acid derivatives, highlighting its utility in producing enantiomerically pure compounds starting from amino acids (Xue et al., 2002).
Chemical Reactions and Catalysis
- The compound plays a role in coupling reactions with arylboronic acids to produce a series of tetrahydropyridine carboxylates, demonstrating its versatility in palladium-catalyzed coupling reactions (Wustrow & Wise, 1991).
- It is used in efficient asymmetric hydrogenations of acrylic acid derivatives, where its role in the preparation of a cationic rhodium complex is vital for these hydrogenations (Takahashi & Achiwa, 1989).
Structural Analysis and Medicinal Chemistry
- Structural and activity relationships of chalcone and flavone carboxylic acids in leukemia cells are studied using derivatives of this compound, highlighting its application in medicinal chemistry (Kagechika et al., 1989).
- It also contributes to the synthesis of platinum complexes used in asymmetric hydroformylation of olefins, showcasing its role in creating catalyst systems for chemical synthesis (Stille et al., 1991).
Crystallography and Material Science
- The crystal structure of a related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, has been analyzed, indicating its significance in crystallography and material science (Yuan et al., 2010).
properties
IUPAC Name |
(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(5,6,7,8-tetrahydronaphthalen-1-yloxy)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5/c1-20(2,3)26-19(24)21-12-14(11-16(21)18(22)23)25-17-10-6-8-13-7-4-5-9-15(13)17/h6,8,10,14,16H,4-5,7,9,11-12H2,1-3H3,(H,22,23)/t14-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSSSEBWMPBNFU-GOEBONIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC3=C2CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)OC2=CC=CC3=C2CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-2-pyrrolidinecarboxylic aci |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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